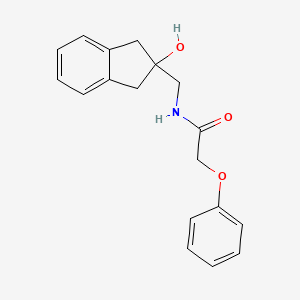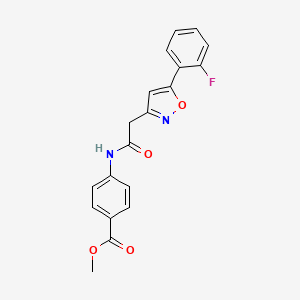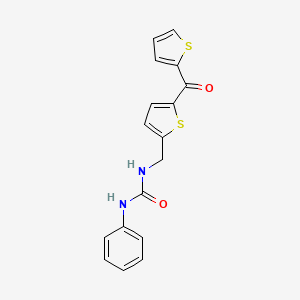
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, also known as PTU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PTU is a urea derivative that was first synthesized in the early 1990s and has since been studied for its unique properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea”, are an important class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
These compounds have shown significant anti-inflammatory activities both in vitro and in vivo . They are remarkably effective compounds with respect to their biological and physiological functions .
Antioxidant Properties
Thiophene derivatives have shown promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . They also exhibit antioxidant properties .
Anticancer Properties
Thiophene derivatives exhibit many pharmacological properties such as anticancer . Some of their derivatives have been widely used owing to anticancer activity .
Antimicrobial Properties
In medicine, thiophene derivatives show antimicrobial properties . They have been shown to have significant antibacterial activity .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives play a vital role in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a prominent role in the development of organic field-effect transistors (OFETs) .
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVXRSIGQLUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)
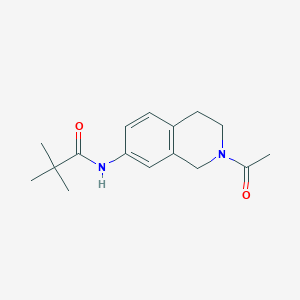
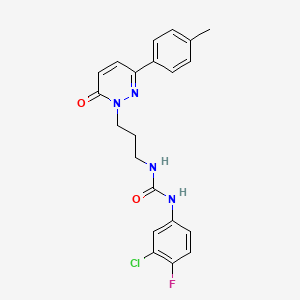
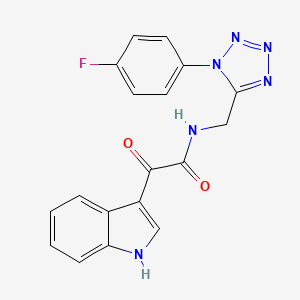
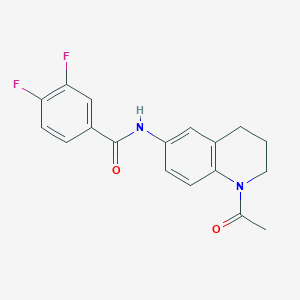
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)
![1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2382250.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)
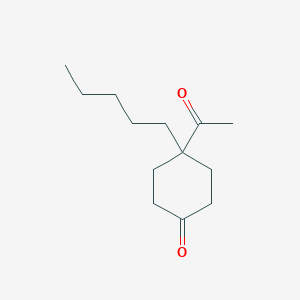
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)
![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)
